N-(2-Aminoethyl)methacrylamide hydrochloride
Overview
Description
N-(2-Aminoethyl)methacrylamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of monomethacylamideethylenediamine hydrochloride involves the following steps :
Mixing: Methacrylamide and ethylenediamine are mixed in a molar ratio.
Dissolution: The mixture is dissolved in a suitable solvent, such as ethanol or water.
Acid Addition: Hydrochloric acid is added to maintain the reaction system’s acidity.
Reaction: The reaction typically requires heating and stirring.
Filtration and Cooling: The reaction mixture is filtered and cooled to obtain a white crystalline solid.
Purification: The product is purified by washing with water and drying.
Chemical Reactions Analysis
Monomethacylamideethylenediamine hydrochloride undergoes various chemical reactions, including :
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Catalysis: It can act as a catalyst in certain chemical reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a crosslinking agent in the preparation of polymer materials, such as polyurethane and polyvinyl alcohol.
Biology: It serves as a catalyst and stabilizer in various biochemical reactions.
Medicine: It is utilized in the development of adhesives and glues with good gelling performance.
Industry: It is employed in the production of various adhesives and polymer materials.
Mechanism of Action
The mechanism of action of monomethacylamideethylenediamine hydrochloride involves its interaction with molecular targets and pathways . It acts as a crosslinking agent, forming bonds between polymer chains, which enhances the material’s mechanical properties. In biochemical reactions, it can stabilize reaction intermediates and catalyze specific transformations.
Comparison with Similar Compounds
Monomethacylamideethylenediamine hydrochloride can be compared with other similar compounds, such as :
- 2-Methacrylamidoethylammonium Chloride
- N-Methacryloylethylenediamine Hydrochloride
- N-(2-Aminoethyl)methacrylamide hydrochloride
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. Monomethacylamideethylenediamine hydrochloride is unique due to its specific solubility characteristics and its effectiveness as a crosslinking agent and catalyst.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSMHXACRXXLKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Q1: What is the role of monomethacylamideethylenediamine hcl in developing the heparin-immobilized polycaprolactone vascular grafts?
A1: Monomethacylamideethylenediamine hcl, also known as 2-aminoethyl methacrylate hydrochloride (AEMA), plays a crucial role as a linker molecule in developing the heparin-immobilized polycaprolactone (PCL) vascular grafts [].
- Enhancing Biocompatibility: This heparin immobilization significantly improves the biocompatibility of the PCL vascular grafts. Heparin's presence helps prevent thrombosis (blood clot formation) and promotes endothelialization, the process of endothelial cells adhering to and forming a layer on the graft's inner surface [].
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